molecular formula C17H24N2O3 B1334637 Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate CAS No. 850375-08-5

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate

Cat. No.: B1334637
CAS No.: 850375-08-5
M. Wt: 304.4 g/mol
InChI Key: YIKZZJRCKPEHGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl piperazine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iodine to facilitate the protection step .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate is unique due to the presence of the 3-formylbenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the formyl group influences the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry research .

Properties

IUPAC Name

tert-butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-9-7-18(8-10-19)12-14-5-4-6-15(11-14)13-20/h4-6,11,13H,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKZZJRCKPEHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383742
Record name tert-Butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-08-5
Record name 1,1-Dimethylethyl 4-[(3-formylphenyl)methyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850375-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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